4-Hydroxyestrone-d4 chemical properties and synthesis
4-Hydroxyestrone-d4 chemical properties and synthesis
An In-depth Technical Guide to 4-Hydroxyestrone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Hydroxyestrone-d4. 4-Hydroxyestrone (4-OHE1) is a critical endogenous metabolite of estrone and estradiol, notable for its dual role in both carcinogenesis and neuroprotection.[1] The deuterated form, 4-Hydroxyestrone-d4, serves as an invaluable internal standard for mass spectrometry-based quantitative studies, enabling precise tracking and measurement in biological matrices.
Chemical and Physical Properties
4-Hydroxyestrone-d4 is a deuterated isotopologue of 4-hydroxyestrone. The incorporation of four deuterium atoms increases its molecular weight, allowing it to be distinguished from the endogenous compound in analytical assays.
| Property | Value | Reference Compound (4-Hydroxyestrone) |
| Synonyms | 4-Hydroxy Estrone-d4, 4-OHE1-d4 | 4-OHE1, 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one |
| Molecular Formula | C₁₈H₁₈D₄O₃ | C₁₈H₂₂O₃ |
| Molecular Weight | ~290.39 g/mol | 286.37 g/mol [2] |
| CAS Number | 81586-98-3 | 3131-23-5[2] |
| Appearance | Solid powder | Solid[2] |
| Solubility | Soluble in Methanol, DMSO, Ethanol | Methanol: 10 mg/mL, Slightly soluble in DMSO and Ethanol[2][3] |
| Storage Temperature | -20°C | -20°C[2] |
Biological Significance and Metabolic Pathways
4-Hydroxyestrone is a catechol estrogen formed from the hydroxylation of estrone, primarily by the cytochrome P450 enzyme CYP1B1.[3] Its biological impact is complex and pathway-dependent.
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Carcinogenic Potential : The 4-hydroxylation pathway is considered a risk factor for hormone-dependent cancers.[4] 4-OHE1 can be oxidized into reactive semiquinones and quinones, which are capable of forming DNA adducts.[5] This can lead to mutations and genomic instability, potentially initiating carcinogenesis.[4][5]
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Neuroprotective Effects : Conversely, studies have shown that 4-OHE1 is a potent neuroestrogen that can protect neuronal cells from oxidative damage, with a stronger effect than its parent compound, 17β-estradiol.[6] This neuroprotection is linked to the SIRT1-mediated deacetylation and subsequent cytoplasmic translocation of the p53 tumor suppressor protein.[1][6]
The metabolic fate of 4-Hydroxyestrone is a critical determinant of its biological effect. Detoxification occurs via methylation by Catechol-O-methyltransferase (COMT) to the benign metabolite 4-methoxyestrone (4-MeOE1).[7][8] An imbalance favoring the formation of quinones over methylation can increase cancer risk.[7]
Synthesis of 4-Hydroxyestrone-d4
While specific, proprietary synthesis protocols may vary between manufacturers, a general strategy for preparing 4-Hydroxyestrone-d4 can be inferred from established chemical literature. The process typically involves two major stages: the synthesis of the non-deuterated 4-hydroxyestrone core, followed by a selective deuterium labeling step.
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Synthesis of 4-Hydroxyestrone Precursor : The synthesis of 4-hydroxyestrogens can be achieved from steroid precursors like estr-4-ene-3,17-dione via the formation and rearrangement of 4,5-epoxides.[9]
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Deuterium Labeling : Following the synthesis of the 4-hydroxyestrone backbone, deuterium atoms are incorporated. This can be accomplished through various methods, such as palladium-catalyzed hydrogen-deuterium (H-D) exchange reactions using deuterium oxide (D₂O) as the deuterium source.[10] This method facilitates the exchange of specific hydrogen atoms with deuterium on the steroid scaffold.[10]
Experimental Protocols for Biological Assessment
To investigate the biological activities of 4-hydroxyestrone, various in vitro assays are employed. These protocols are essential for characterizing its estrogenic potential, impact on cell signaling, and role in carcinogenesis.[11]
Protocol 1: Western Blot for Akt Pathway Activation
This protocol is used to determine if 4-hydroxyestrone activates key cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[11]
Materials and Reagents: [11]
-
Relevant cell line (e.g., MCF-10A)
-
4-Hydroxyestrone
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE equipment and reagents
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., Rabbit anti-phospho-Akt, Rabbit anti-total-Akt)
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HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate
Methodology: [11]
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Cell Culture and Treatment : Plate cells and allow them to adhere. Starve cells in serum-free medium before treating with various concentrations of 4-hydroxyestrone for specified time points (e.g., 0, 15, 30, 60 minutes).
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Protein Extraction : Lyse the cells on ice using RIPA buffer. Collect the lysate and clarify by centrifugation to remove cell debris.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
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SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
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Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
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Washing and Secondary Antibody : Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection : After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.
Protocol 2: Colony Formation Assay (Soft Agar)
This assay assesses the potential of 4-hydroxyestrone to induce malignant transformation and anchorage-independent growth, which are hallmarks of cancer.[11]
Materials and Reagents: [11]
-
Non-transformed cells (e.g., MCF-10A)
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Agar
-
Complete cell culture medium
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6-well plates
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4-Hydroxyestrone
-
Crystal Violet staining solution
Methodology: [11]
-
Bottom Agar Layer : Prepare a 0.6% agar base in complete medium and pipette 1.5 mL into each well of a 6-well plate. Allow it to solidify.
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Top Agar Layer : Prepare a cell suspension in complete medium. Mix the cell suspension (containing the desired concentration of 4-hydroxyestrone or vehicle control) 1:1 with a 0.7% agar solution to create a final 0.35% agar top layer containing cells.
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Plating : Immediately plate 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.
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Incubation : Incubate the plates in a humidified incubator (37°C, 5% CO₂) for 14-21 days.
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Feeding : Add fresh medium containing the test compounds to the top of the agar every 3-4 days to prevent drying.
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Staining and Counting : After incubation, stain the colonies with 0.005% Crystal Violet for 1 hour. Count the number of colonies (clusters of >50 cells) in each well using a microscope.
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Data Analysis : Compare the number of colonies formed in wells treated with 4-hydroxyestrone to the vehicle control wells to determine its effect on anchorage-independent growth.
References
- 1. 4-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyestrone ≥90% (HPLC) | 3131-23-5 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Hydroxyestrone - FU Female FMV Urine Comprehensive Hormone - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 4-Hydroxyestrone | C18H22O3 | CID 9971251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyestrone, an Endogenous Estrogen Metabolite, Can Strongly Protect Neuronal Cells Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis of 4-hydroxyestrogens from steroid 4,5-epoxides: thermal rearrangement of 4-chloro-4,5-epoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
